N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine
Description
Properties
IUPAC Name |
(2S)-2-[[4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-14(19(26)27)22-20(28)24-11-9-23(10-12-24)18(25)8-4-5-15-13-21-17-7-3-2-6-16(15)17/h2-3,6-7,13-14,21H,4-5,8-12H2,1H3,(H,22,28)(H,26,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPOSFIAYLPVQV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CCN(CC1)C(=O)CCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine typically involves multiple steps, starting from commercially available precursors. The process may include the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.
Attachment of the Butanoyl Group: The indole derivative is then reacted with a butanoyl chloride in the presence of a base to form the butanoyl-indole intermediate.
Piperazine Ring Formation: The butanoyl-indole intermediate is reacted with piperazine under suitable conditions to form the piperazine-indole compound.
Coupling with Alanine: Finally, the piperazine-indole compound is coupled with L-alanine using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the piperazine ring could modulate neurotransmitter activity. The compound’s effects are mediated through binding to these targets and altering their signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds highlight key differences in substituents, synthetic routes, and biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity: The target compound’s L-alanine moiety distinguishes it from analogues like Compound 4j (), which uses a lipophilic arylsulfonylindole group for 5-HT6 receptor antagonism. The alanine may enhance aqueous solubility but reduce membrane permeability compared to aromatic substituents . Compound 12 () demonstrates that N-arylpiperazines with halogenated aryl groups (e.g., 2,4-difluorophenyl) achieve strong target binding, as seen in its anti-parasitic activity.
Synthetic Routes: The target compound’s synthesis likely parallels methods described in , where 4-(1H-indol-3-yl)butanoic acid is acylated onto piperazine . In contrast, compounds employ trifluoromethylphenylpiperazines, requiring specialized starting materials and multi-step coupling reactions .
Structural Flexibility vs.
Therapeutic Implications :
- While Compound 4j () is explicitly a 5-HT6 antagonist, the target compound’s indole-piperazine scaffold aligns with CNS-targeted agents (e.g., dopamine or serotonin receptor modulators) . However, the lack of explicit bioactivity data for the target compound limits direct therapeutic comparisons.
Research Findings and Data Tables
Table 1: Structural Comparison of Piperazine-Based Indole Derivatives
Biological Activity
N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications in treating various central nervous system disorders and its biological activity against cancer and microbial infections. This article delves into the compound's synthesis, biological mechanisms, and its effects on different biological systems.
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Indole Derivative : The indole moiety can be synthesized through established methods such as Fischer indole synthesis.
- Attachment of the Butanoyl Group : The indole derivative is reacted with butanoyl chloride in the presence of a base to form the butanoyl-indole intermediate.
- Piperazine Ring Formation : The butanoyl-indole intermediate is then reacted with piperazine to form the piperazine-indole compound.
- Final Coupling with L-Alanine : The final step involves coupling the piperazine derivative with L-alanine to yield this compound .
Antitumor Activity
Research has indicated that derivatives of indole and piperazine exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cell proliferation in various human cancer cell lines, including HeLa (cervical cancer) and T-47D (breast cancer). However, some studies reported limited activity against solid tumors, suggesting that further modifications may enhance efficacy .
Antibacterial and Antifungal Activity
The compound has shown promising antibacterial effects, particularly against Gram-positive bacteria. Studies have demonstrated that related piperazine derivatives exhibit bactericidal activity by inhibiting protein synthesis pathways. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 15.625 to 125 μM against reference strains . Additionally, antifungal activity has been observed, with some compounds effectively reducing biofilm formation in Candida species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications to the indole and piperazine moieties can significantly influence the compound's interaction with biological targets:
| Structural Modification | Biological Effect |
|---|---|
| Substitution on Indole Ring | Alters receptor binding affinity |
| Variation in Piperazine Substituents | Modulates neurotransmitter activity |
| Carbonyl Group Positioning | Influences overall stability and solubility |
Study 1: Antitumor Evaluation
A series of 4-[4-(1H-indol-3-yl)butyl]piperazine derivatives were tested for antiproliferative activity against multiple cancer cell lines. The results indicated that while some derivatives showed promise, others were inactive against tested solid tumor lines . This highlights the need for further structural optimization.
Study 2: Antimicrobial Properties
In a study assessing antimicrobial efficacy, compounds similar to this compound demonstrated a broad spectrum of activity against both bacterial and fungal strains. The most active compounds were those that effectively inhibited biofilm formation, which is critical in treating chronic infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-({4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}carbonyl)-L-alanine, and what critical reaction parameters influence yield optimization?
- Methodological Answer : The synthesis typically involves two key steps: (1) Preparation of the 4-[4-(1H-indol-3-yl)butanoyl]piperazine intermediate via coupling of 4-(1H-indol-3-yl)butanoic acid with piperazine using N-bromosuccinimide (NBS) or other activating agents . (2) Conjugation of L-alanine via a carbonyl linker using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Critical parameters include reaction stoichiometry (excess piperazine for mono-acylation), temperature control (0–25°C to avoid side reactions), and purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Confirm the presence of indole protons (δ 7.0–7.6 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and L-alanine’s chiral center (doublet for α-proton, δ ~4.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C22H27N5O4). ESI+ mode is preferred for detecting the protonated molecular ion .
- IR Spectroscopy : Look for carbonyl stretches (~1650–1750 cm⁻¹) from the amide and ester groups .
Q. What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?
- Methodological Answer : Prioritize receptor-binding assays targeting serotonin (5-HT1D) or dopamine (D4) receptors due to structural similarities to known ligands . Use radioligand displacement assays (e.g., [³H]spiperone for D4) or functional assays (e.g., cAMP modulation in transfected HEK293 cells) . For enzyme inhibition studies, screen against CYP51 (relevant to parasitic diseases) using fluorescence-based activity assays .
Advanced Research Questions
Q. How do structural modifications to the piperazine or indole moieties affect the compound’s receptor selectivity and potency?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with:
- Piperazine substitutions : Replace with 4-arylpiperazines (e.g., 4-(3-chlorophenyl)piperazine) to enhance receptor affinity .
- Indole modifications : Introduce halogenation (e.g., 5-fluoroindole) to improve metabolic stability .
Evaluate changes using competitive binding assays and computational docking (e.g., AutoDock Vina) to predict binding poses at D4 or 5-HT1D receptors .
Q. What strategies can address discrepancies in reported bioactivity data for this compound across different experimental models?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 expressing human D4 receptors) and buffer compositions to minimize variability .
- Validate via orthogonal assays : Compare radioligand binding data with functional readouts (e.g., β-arrestin recruitment) to confirm target engagement .
- Meta-analysis : Aggregate data from multiple studies to identify confounding factors (e.g., differences in compound purity or solvent effects) .
Q. How does the L-alanine moiety influence pharmacokinetic properties, and what modifications can improve bioavailability?
- Methodological Answer : The L-alanine group enhances hydrophilicity but may limit blood-brain barrier (BBB) penetration. To optimize:
- LogP measurement : Determine partition coefficients using shake-flask or HPLC methods. A logP < 2 suggests poor membrane permeability .
- Prodrug approaches : Esterify the carboxyl group (e.g., ethyl ester) to increase lipophilicity, with enzymatic cleavage in vivo .
- Metabolic stability assays : Incubate with liver microsomes to assess oxidative degradation; introduce methyl groups to block metabolic hotspots .
Q. What computational methods are effective for predicting off-target interactions of this compound?
- Methodological Answer :
- Pharmacophore modeling : Use tools like Schrödinger’s Phase to identify shared features with known ligands of unrelated targets .
- Molecular dynamics simulations : Simulate binding to common off-targets (e.g., hERG channels) to assess arrhythmia risk .
- Machine learning : Train models on Tox21 datasets to predict cytotoxicity or genotoxicity .
Contradiction Analysis & Experimental Design
Q. How can researchers resolve conflicting data on the compound’s efficacy in CNS vs. peripheral disease models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
